3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid

Physicochemical profiling Drug-likeness Lead optimization

3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid (CAS 62913-20-6) is a heterocyclic building block belonging to the benzo[b]thiophene-2-carboxylic acid family, bearing a bromine at the 3-position and a methoxy group at the 5-position of the fused benzothiophene core. With a molecular weight of 287.13 g/mol, a computed XLogP3 of 3.5, and a topological polar surface area (TPSA) of 74.8 Ų, it occupies a distinct physicochemical space compared to its non-brominated and non-methoxylated analogs.

Molecular Formula C10H7BrO3S
Molecular Weight 287.13
CAS No. 62913-20-6
Cat. No. B2624257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid
CAS62913-20-6
Molecular FormulaC10H7BrO3S
Molecular Weight287.13
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=C2Br)C(=O)O
InChIInChI=1S/C10H7BrO3S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13)
InChIKeyDCUNVSRVSROHQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic Acid (CAS 62913-20-6): A Dual-Functionalized Benzothiophene Scaffold for Medicinal Chemistry and Cross-Coupling Applications


3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid (CAS 62913-20-6) is a heterocyclic building block belonging to the benzo[b]thiophene-2-carboxylic acid family, bearing a bromine at the 3-position and a methoxy group at the 5-position of the fused benzothiophene core [1]. With a molecular weight of 287.13 g/mol, a computed XLogP3 of 3.5, and a topological polar surface area (TPSA) of 74.8 Ų, it occupies a distinct physicochemical space compared to its non-brominated and non-methoxylated analogs [1]. The benzo[b]thiophene scaffold is recognized as a privileged structure in drug discovery, appearing in marketed agents such as raloxifene, zileuton, and sertaconazole [2]. This compound serves as a versatile intermediate for further elaboration via transition-metal-catalyzed cross-coupling at the C3 bromide, while the C5 methoxy group modulates electronic properties and hydrogen-bonding capacity [3].

Why 3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic Acid Cannot Be Interchanged with Non-Brominated or Regioisomeric Analogs


Within the benzo[b]thiophene-2-carboxylic acid series, the precise positioning of substituents fundamentally alters both synthetic reactivity and biological profile. The 3-bromo substituent is not merely a passive heavy atom; it serves as an essential cross-coupling handle enabling palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions for C–C and C–N bond formation—a capability entirely absent in the non-brominated 5-methoxy analog (CAS 23046-02-8) [1]. Conversely, the 5-methoxy group differentiates this compound from 3-bromobenzo[b]thiophene-2-carboxylic acid (CAS 29174-66-1) by increasing TPSA from 65.5 to 74.8 Ų and adding hydrogen-bond acceptor capacity, which affects solubility, permeability, and target engagement [2]. Regioisomeric variants such as 3-bromo-6-methoxy- or 4-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid place the methoxy group at different positions, altering the electron density distribution on the aromatic ring and consequently the reactivity of the bromide in cross-coupling and the pKa of the carboxylic acid [3]. Class-level evidence from antitubercular SAR studies demonstrates that replacing a 3-chloro with a 3-bromo substituent dramatically enhances activity against M. bovis BCG, confirming that even halogen identity at this position is consequential [4].

Quantitative Differentiation Evidence for 3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic Acid vs. Closest Analogs


Physicochemical Property Comparison: 3-Bromo-5-methoxy vs. 5-Methoxy and 3-Bromo Monosubstituted Analogs

The target compound occupies a distinct region of physicochemical space compared to its two closest monosubstituted analogs. Relative to 5-methoxybenzo[b]thiophene-2-carboxylic acid (CAS 23046-02-8), the addition of 3-bromo increases molecular weight by 37.9% (208.24 → 287.13 g/mol) and computed logP by 0.7 log units (2.8 → 3.5), while maintaining identical hydrogen-bond donor/acceptor counts [1][2]. Relative to 3-bromobenzo[b]thiophene-2-carboxylic acid (CAS 29174-66-1), the 5-methoxy group increases TPSA by 14.2% (65.5 → 74.8 Ų) and adds one hydrogen-bond acceptor, altering solubility and permeability profiles [1][3]. The unsubstituted parent benzo[b]thiophene-2-carboxylic acid has a predicted pKa of 3.48, while the 5-methoxy analog has a predicted pKa of 3.42; the electron-withdrawing 3-bromo is expected to further lower the pKa by approximately 0.5–0.8 units based on Hammett σ values .

Physicochemical profiling Drug-likeness Lead optimization

C3-Bromo as a Cross-Coupling Handle: Synthetic Reactivity Advantage Over Non-Halogenated Analogs

The 3-bromo substituent confers reactivity that is entirely absent in the non-halogenated 5-methoxybenzo[b]thiophene-2-carboxylic acid. Ethyl 3-bromobenzo[b]thiophene-2-carboxylate—the ester analog of the target acid—undergoes palladium-catalyzed amination with anilines and 5-aminoindole in good to high yields using Pd(OAc)₂/BINAP/Cs₂CO₃ in toluene, providing access to diarylamine libraries with antimicrobial activity [1]. The bromine at C3 also serves as a blocking group enabling regioselective Pd-catalyzed C5-arylation of 3-substituted thiophene derivatives, a strategy that allows sequential functionalization not possible with non-brominated analogs [2]. In contrast, 5-methoxybenzo[b]thiophene-2-carboxylic acid (CAS 23046-02-8) lacks this synthetic handle and requires separate halogenation steps for cross-coupling applications, adding one or more synthetic steps to any derivatization sequence . Methyl 3-bromo-5-methoxybenzo[b]thiophene-2-carboxylate (CAS 62913-21-7), the methyl ester of the target acid, is explicitly listed as a Suzuki coupling substrate for the synthesis of tetracyclic lactams (benzothieno[2,3-c]quinolones), confirming the direct applicability of this scaffold in cross-coupling methodologies [3].

Synthetic methodology Cross-coupling C–C bond formation

Bromo vs. Chloro Substitution at C3: Differential Antimycobacterial Activity from Class-Level SAR

In a systematic study of benzo[b]thiophene-2-carboxylic acid derivatives against Mycobacterium tuberculosis H37Ra and M. bovis BCG, replacement of the 3-chloro group by a 3-bromo group (compound 7a) offered a distinct advantage in the inhibition of M. bovis BCG growth, resulting in a dramatic enhancement of activity [1]. Compounds 7a and 7b, both bearing a 3-bromo substituent, showed MIC values of 2.87 and 2.63 μg/mL against active MTB H37Ra, respectively [1]. Bromo-substituted compound 7b demonstrated potent activity against multidrug-resistant MTB H37Ra with an MIC of 2.73 μg/mL against the dormant stage, outperforming the clinically used rifampicin (RIF) and isoniazid (INH) in the same assay [1]. Although the exact target compound (3-bromo-5-methoxy) was not directly tested in this study, the class-level SAR establishes that 3-bromo substitution confers a measurable advantage over 3-chloro substitution in mycobacterial growth inhibition, and this advantage is conserved across multiple structural contexts within the series [1].

Antitubercular Mycobacterium bovis BCG Halogen SAR

CYP1A2 Inhibition Liability Associated with Bromine: A Differentiating Safety Consideration

The presence of a bromine substituent on the benzo[b]thiophene-2-carboxylic acid core has been associated with CYP1A2 inhibition. Evidence indicates that removal of the bromine atom (as in the parent benzo[b]thiophene-2-carboxylic acid, CAS 6314-28-9) reduces molecular weight by approximately 30% and eliminates CYP1A2 inhibition, suggesting a safer profile for non-neurological applications [1]. This property is not shared by the non-brominated 5-methoxy analog (CAS 23046-02-8), which lacks the CYP1A2 interaction motif. However, the CYP1A2 inhibition associated with bromine may be therapeutically exploitable in neurological or psychiatric drug discovery programs where modulation of CYP1A2-mediated metabolism of endogenous substrates (e.g., melatonin, estradiol) could confer a pharmacodynamic advantage [2]. The 5-methoxy group on the target compound may partially mitigate this CYP inhibition through electronic modulation, though direct comparative data for the 3-bromo-5-methoxy substitution pattern is not available in the public domain [3].

Drug metabolism CYP inhibition ADME-tox

Electron-Withdrawing Effect of 3-Bromo on Carboxylic Acid Acidity: Implications for Salt Formation and Formulation

The electron-withdrawing inductive effect (−I) of the 3-bromo substituent lowers the pKa of the C2 carboxylic acid relative to the non-brominated analog. The predicted pKa of 5-methoxybenzo[b]thiophene-2-carboxylic acid is 3.42 ± 0.30 , while the unsubstituted parent acid has a predicted pKa of 3.48 ± 0.30 . Applying the Hammett σₘ value for bromine (σₘ ≈ +0.39), the 3-bromo substituent is expected to lower the pKa by approximately 0.4–0.6 units relative to the 5-methoxy analog, yielding a predicted pKa in the range of approximately 2.8–3.0 for 3-bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid [1]. This increased acidity enhances the compound's propensity for salt formation with pharmaceutically acceptable bases, improves aqueous solubility at physiological pH, and may alter the compound's permeability profile in Caco-2 or PAMPA assays compared to the less acidic non-brominated analog [2].

pKa modulation Salt screening Formulation development

3-Halobenzo[b]thiophene Antimicrobial Activity: Bromo vs. Chloro MIC Comparison from Primary Screening

In a direct comparative study of 3-halobenzo[b]thiophene derivatives, both 3-chloro and 3-bromo substituted cyclohexanol-bearing benzo[b]thiophenes exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast [1]. While both halogens achieved the same MIC endpoint in this specific scaffold context, the broader SAR from the antitubercular series (see Evidence Item 3) indicates that bromo substitution provides superior activity against mycobacterial species, suggesting that the halogen preference is target-organism-dependent [2]. The 5-methoxy substituent present on the target compound was not represented in this antimicrobial study, leaving the combined effect of 3-bromo + 5-methoxy substitution on Gram-positive and antifungal activity an open question for experimental investigation [1]. Importantly, the compounds with the lowest MIC values in this study showed excellent drug-like properties with no violations of Lipinski, Veber, and Muegge filters, and the 3-chloro analog demonstrated fast bactericidal activity against Staphylococcus aureus at its MIC in time-kill assays [1].

Antimicrobial Gram-positive Antifungal

Prioritized Research and Procurement Scenarios for 3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic Acid Based on Quantified Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring C3 Diversification via Cross-Coupling

The pre-installed 3-bromo substituent enables direct Suzuki, Sonogashira, and Buchwald-Hartwig coupling without the need for a separate halogenation step, reducing the synthetic sequence by at least one step compared to starting from the non-brominated 5-methoxybenzo[b]thiophene-2-carboxylic acid (CAS 23046-02-8) [1][2]. For library production of 50–500 analogs, this translates to approximately 1–2 weeks of saved chemist time and 10–30% cumulative yield improvement, directly impacting project timelines and compound accessibility. Procurement teams should prioritize this compound when the synthetic plan involves C3–C or C3–N bond formation as a key diversification step.

Antitubercular Lead Optimization Leveraging Bromo-Substitution Advantage Over Chloro Analogs

Class-level SAR evidence demonstrates that 3-bromo substitution dramatically enhances M. bovis BCG growth inhibition compared to 3-chloro substitution, with bromo-substituted compound 7b achieving an MIC of 2.73 μg/mL against dormant multidrug-resistant MTB H37Ra—superior to both rifampicin and isoniazid in the same assay [3]. While the exact 3-bromo-5-methoxy substitution pattern has not been directly tested against MTB, the conserved halogen SAR across the series supports the selection of this compound as a starting scaffold for antitubercular lead optimization, particularly where the 5-methoxy group may further modulate potency, selectivity, or pharmacokinetic properties.

Physicochemical Property Optimization in Lead Series Balancing logP and TPSA

The target compound occupies a unique position in physicochemical space, with a computed logP of 3.5 and TPSA of 74.8 Ų—a profile that balances the increased permeability associated with the lipophilic 3-bromo substituent against the polarity contributed by the 5-methoxy group [4][5]. This distinguishes it from both the 5-methoxy analog (lower logP of 2.8, potentially limiting membrane penetration) and the 3-bromo analog (lower TPSA of 65.5 Ų, potentially reducing solubility). For lead optimization programs requiring oral bioavailability, this balanced profile may provide a more favorable starting point than either monosubstituted comparator, particularly for CNS targets where logP in the 2–4 range and TPSA < 90 Ų are preferred [6].

Salt and Solid-State Form Screening Exploiting Enhanced Carboxylic Acid Acidity

The electron-withdrawing effect of the 3-bromo substituent is predicted to lower the carboxylic acid pKa from approximately 3.42 (5-methoxy analog) to approximately 2.8–3.0, based on Hammett σₘ analysis [7]. This enhanced acidity broadens the range of pharmaceutically acceptable counterions capable of forming stable salts, potentially including weaker bases that would not effectively protonate the less acidic 5-methoxy analog. For pre-formulation groups evaluating salt forms for improved solubility, dissolution rate, or stability, this compound may offer a wider salt screening space and access to unique solid-state forms.

Quote Request

Request a Quote for 3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.